molecular formula C15H12FNO3 B5545038 methyl 3-[(4-fluorobenzoyl)amino]benzoate

methyl 3-[(4-fluorobenzoyl)amino]benzoate

Cat. No.: B5545038
M. Wt: 273.26 g/mol
InChI Key: YBNHVDPZDKRTRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(4-fluorobenzoyl)amino]benzoate is a useful research compound. Its molecular formula is C15H12FNO3 and its molecular weight is 273.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.08012141 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Properties and Metabolism

  • Quantitative Structure-Metabolism Relationships : A study investigated the metabolism of substituted benzoic acids, including 4-fluorobenzoic acid, in rats. This research provided insights into the metabolism of these compounds, highlighting glucuronidation and glycine conjugation as dominant metabolic pathways (Ghauri et al., 1992).

Antitumor Properties

  • Synthesis and Bioactivity of Fluorinated Benzothiazoles : Research on fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles revealed their potent cytotoxic properties in vitro against certain human breast cancer cell lines (Hutchinson et al., 2001).
  • Preclinical Evaluation of Amino Acid Prodrugs : A study on novel 2-(4-aminophenyl)benzothiazoles, including their amino acid conjugation to improve drug lipophilicity, demonstrated significant antitumor effects in preclinical models (Bradshaw et al., 2002).

Mechanistic Insights and Molecular Interactions

  • Anaerobic Transformation of Phenol to Benzoate : This study used fluorophenols as analogues to investigate the anaerobic transformation of phenol to benzoate, offering insights into the mechanistic pathway of this transformation (Genthner et al., 1989).
  • Fluorescent Receptor for Metal Ions : Research on methyl 3-((anthracen-9-ylmethylene)amino)benzoate as a fluorescent receptor demonstrated its high selectivity and sensitivity for Cu2+ ions (Malkondu et al., 2015).

Synthesis and Chemical Properties

  • Synthesis of Fluorine Compounds with Isoxazolylamino and Phosphonate Groups : This research synthesized a series of fluorobenzyl-phosphonates with isoxazole moiety, exhibiting moderate anticancer activity (Song et al., 2005).
  • Hydrolysis and Saponification of Methyl Benzoates : A study explored the hydrolysis and saponification of methyl benzoates, including methyl p-trifluoromethylbenzoate, under green, solvent-free conditions (Alemán et al., 1999).

Properties

IUPAC Name

methyl 3-[(4-fluorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c1-20-15(19)11-3-2-4-13(9-11)17-14(18)10-5-7-12(16)8-6-10/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNHVDPZDKRTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.